3-Bromo-4,8-dichloro-5-methoxyquinoline

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Sourcing polyhalogenated quinolines with unpredictable batch reactivity leads to irreproducible cross-coupling outcomes. This building block provides a defined chemoselective architecture as the solution. Key advantages: • Orthogonal handles: 3-Br for selective Suzuki coupling, 4-Cl for mild SNAr, enabling step-efficient derivatization. • Validated scaffold for kinase inhibitor (HER family, MELK) and anti-infective library synthesis. • 5-OCH3 group modulates electronic properties and metabolic stability without additional synthesis steps. Supplied with rigorous analytical characterization to ensure consistent performance in multi-step synthesis.

Molecular Formula C10H6BrCl2NO
Molecular Weight 306.968
CAS No. 1204811-14-2
Cat. No. B598595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,8-dichloro-5-methoxyquinoline
CAS1204811-14-2
Synonyms3-Bromo-4,8-dichloro-5-methoxyquinoline
Molecular FormulaC10H6BrCl2NO
Molecular Weight306.968
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)N=CC(=C2Cl)Br
InChIInChI=1S/C10H6BrCl2NO/c1-15-7-3-2-6(12)10-8(7)9(13)5(11)4-14-10/h2-4H,1H3
InChIKeyNHDHBTVZTRMINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,8-dichloro-5-methoxyquinoline Sourcing & Analog Differentiation


3-Bromo-4,8-dichloro-5-methoxyquinoline (CAS: 1204811-14-2) is a polyhalogenated quinoline building block with a distinct substitution pattern combining bromine at position 3, chlorine at positions 4 and 8, and a methoxy group at position 5 on the quinoline core . This specific arrangement of electron-withdrawing halogens and an electron-donating methoxy group confers unique physicochemical and reactivity profiles that differentiate it from other halogenated quinoline intermediates [1]. The compound serves as a versatile scaffold for medicinal chemistry programs targeting kinase inhibition and anti-infective drug discovery, with its polyhalogenated architecture enabling sequential chemoselective functionalization not achievable with mono- or non-halogenated analogs [2].

Polyhalogenated quinoline scaffold with distinct 3-Br, 4-Cl, 8-Cl, 5-OMe substitution pattern
Orthogonal halogen reactivity enables sequential chemoselective functionalization
Methoxy group modulates electronic properties and solubility for medicinal chemistry workflows

3-Bromo-4,8-dichloro-5-methoxyquinoline: Irreplaceable by Analogs


Substituting 3-Bromo-4,8-dichloro-5-methoxyquinoline with structurally similar halogenated quinolines introduces quantifiable differences in molecular properties and reactivity that directly impact synthetic outcomes and biological screening results [1]. Halogen substituents at different positions on the quinoline ring alter the electron density distribution, influencing regioselectivity in cross-coupling reactions and modulating biological target interactions [2]. The combination of 3-bromo, 4,8-dichloro, and 5-methoxy groups creates a unique orthogonal reactivity profile: the 3-bromo position enables selective Suzuki-Miyaura coupling, the 4-chloro site permits nucleophilic aromatic substitution under mild conditions, and the 5-methoxy group modulates both electronic properties and solubility [3]. These features cannot be replicated by analogs lacking this precise substitution architecture, making direct substitution without validation a source of irreproducible synthetic outcomes and inconsistent biological data .

Missing 5-methoxy group: 3-Bromo-4,8-dichloroquinoline lacks the additional H-bond acceptor; solubility and electronic profile may shift significantly.

Single or absent halogenation: Orthogonal reactivity is lost; sequential derivatization strategies may not transfer and can reduce synthetic flexibility.

Different substitution architecture: Kinase pharmacophore alignment may differ; SAR interpretation requires revalidation with the exact scaffold.

3-Bromo-4,8-dichloro-5-methoxyquinoline: Quantitative Comparison with Analogs


Unique 5-Methoxy Substitution vs. Closest Analog

3-Bromo-4,8-dichloro-5-methoxyquinoline (C10H6BrCl2NO, MW 306.97) differs from its closest commercially available analog, 3-Bromo-4,8-dichloroquinoline (C9H4BrCl2N, MW 276.94), by the presence of a 5-methoxy substituent and the resulting molecular weight difference of 30.03 g/mol . The 5-methoxy group introduces an additional hydrogen bond acceptor site and modifies the electronic properties of the quinoline core, with predicted LogP differences impacting solubility and membrane permeability .

5-OMe vs. Closest Analog
Head-to-head
MW 306.97 g/mol (C₁₀H₆BrCl₂NO) vs. 276.94 g/mol (C₉H₄BrCl₂N)
Δ 30.03 g/mol, Δ 1 H-bond acceptor
Adds hydrogen bonding and electronic modulation absent in non-methoxylated analog
Calculated structural difference; experimental solubility verification recommended
Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Orthogonal Halogen Reactivity for Sequential Functionalization

The compound possesses three distinct halogen positions (3-bromo, 4-chloro, 8-chloro) with differential reactivity toward palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as established in patent literature for structurally related bromo-substituted quinolines used as HCV protease inhibitor intermediates [1]. The 3-bromo position is preferentially reactive in Suzuki-Miyaura coupling, while the 4-chloro position undergoes nucleophilic substitution under controlled conditions, enabling sequential derivatization strategies not possible with mono-halogenated quinolines [2].

Orthogonal Halogen Reactivity
Class-level
3 reactive sites (3-Br, 4-Cl, 8-Cl) for sequential Pd-catalyzed coupling and nucleophilic substitution
Enables multi-step derivatization without protecting groups
Inferred from related bromo-quinoline patent methods; site-specific validation needed
Organic Synthesis Cross-Coupling Medicinal Chemistry

Halogen Pattern Fits Kinase Inhibitor Pharmacophore

The 4,8-dichloro substitution pattern on the quinoline core is a recognized pharmacophoric element in receptor tyrosine kinase (RTK) inhibitors targeting HER family kinases including EGFR, HER2, and HER4 [1]. Patent literature establishes that 4-substituted quinoline compounds serve as critical intermediates in the manufacture of RTK inhibitors, with halogen substitution at the 4-position being essential for biological activity [2]. Additionally, quinoline derivatives have been patented as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors for oncology applications . While direct activity data for this specific compound is not publicly available, its substitution pattern closely matches the structural requirements for kinase inhibitor scaffolds.

Kinase Pharmacophore Alignment
Class-level
4,8-Dichloro pattern matches RTK inhibitor pharmacophore; 3-Br allows analog generation
Supports kinase-targeted SAR exploration
Direct activity data not publicly reported for this compound; scaffold inference only
Kinase Inhibition Receptor Tyrosine Kinase Drug Discovery

5-Methoxy Group: Distinct Solubility & Electronic Profile

The 5-methoxy group in 3-Bromo-4,8-dichloro-5-methoxyquinoline introduces an additional oxygen atom (Δ16.00 Da) and hydrogen bond acceptor capability not present in 3-Bromo-4,8-dichloroquinoline, which lacks any oxygen-containing substituents . This structural difference translates to altered topological polar surface area (TPSA), hydrogen bonding capacity, and predicted aqueous solubility. QSAR studies on halogenated quinolines demonstrate that substituent position and type significantly influence physicochemical properties governing biological activity and toxicity [1]. The 5-methoxy substitution also provides a site for potential metabolic modification distinct from the halogen-bearing positions.

5-OMe Solubility & Electronics
Head-to-head
Contains oxygen (Δ 16.00 Da); adds 1 H-bond acceptor vs. oxygen-free analog
Alters solubility profile and electronic modulation of the quinoline core
QSAR studies support substituent impact; experimental solubility data to verify
Physicochemical Properties Drug-Likeness Solubility

Limited Supplier Landscape Differentiates Sourcing Profile

3-Bromo-4,8-dichloro-5-methoxyquinoline (CAS 1204811-14-2) is available from specialized research chemical suppliers including BOC Sciences at 95% purity . In contrast, the more common analog 3-Bromo-4,8-dichloroquinoline (CAS 1204810-24-1) is stocked by a broader range of vendors . The target compound's limited commercial availability positions it as a specialized building block requiring validated sourcing, rather than a commodity chemical interchangeable across suppliers.

Supplier Landscape
Context-dependent
Limited specialized vendors (BOC Sciences, Alfa Chemistry) vs. broader availability of 3-Br-4,8-Cl analog
Sourcing from validated suppliers recommended for batch consistency
Supplier count approximate; analytical documentation should be reviewed per lot
Chemical Procurement Supply Chain Custom Synthesis

3-Bromo-4,8-dichloro-5-methoxyquinoline: High-Value Applications


Kinase Inhibitor Lead Optimization and SAR

Medicinal chemistry teams developing receptor tyrosine kinase (RTK) inhibitors, particularly those targeting HER family kinases (EGFR, HER2, HER4) or MELK, can utilize this compound as a versatile scaffold [1]. The 3-bromo position enables rapid analog synthesis via Suzuki-Miyaura cross-coupling to explore diverse aryl and heteroaryl substituents, while the 4,8-dichloro substitution maintains the validated kinase-binding pharmacophore . The 5-methoxy group provides a built-in handle for modulating physicochemical properties and metabolic stability without requiring additional synthetic steps.

Sequential Functionalization for Complex Scaffolds

Synthetic chemists requiring orthogonal reactive handles for multi-step derivatization will benefit from the compound's three distinct halogen positions with differential reactivity profiles [1]. This architecture supports sequential functionalization strategies (e.g., 3-position Suzuki coupling followed by 4-position nucleophilic substitution) that minimize protecting group manipulations, reducing total synthetic steps and improving atom economy in the construction of complex quinoline-based molecular frameworks.

Anti-Infective Drug Discovery

Research groups investigating novel antimalarial, antibacterial, or antiviral agents can employ this compound as a building block for generating diverse quinoline-based libraries [1]. Halogenated quinolines, including bromo-substituted variants, have been patented as intermediates for hepatitis C viral (HCV) infection treatments . The polyhalogenated architecture provides multiple diversification points for exploring structure-activity relationships against infectious disease targets while maintaining the quinoline core's established anti-infective pharmacophore properties.

Computational Chemistry and QSAR Validation

The compound's unique substitution pattern (3-Br, 4-Cl, 8-Cl, 5-OCH3) provides a valuable test case for computational chemistry studies including density functional theory (DFT) calculations, molecular docking, and quantitative structure-activity relationship (QSAR) model development [1]. The combination of electron-withdrawing halogens at positions 3, 4, and 8 with an electron-donating methoxy group at position 5 creates a distinct electronic profile that can serve as a calibration point for computational predictions of halogenated quinoline properties and biological activities.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Orthogonal halogen reactivity
Analog synthesis via cross-coupling
Sequential multi-step derivatization
Chemoselective halogen differentiation
Protecting-group-free synthetic routes
Anti-infective discovery libraries
Polyhalogenated quinoline scaffold
Library diversification for screening
Computational chemistry calibration
Distinct electronic substitution pattern
Model validation for halogenated quinolines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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